1-Methylpiperidine-4-carbaldehyde
Overview
Description
1-Methylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methyl group at the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with an oxidizing agent to introduce the aldehyde group at the fourth position. For instance, the oxidation of 1-methylpiperidine using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyridine derivatives followed by selective oxidation. The use of catalysts such as molybdenum disulfide (MoS2) in the hydrogenation step is common .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Methylpiperidine-4-carboxylic acid.
Reduction: 1-Methylpiperidine-4-methanol.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Scientific Research Applications
1-Methylpiperidine-4-carbaldehyde is utilized in a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-methylpiperidine-4-carbaldehyde largely depends on its application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved vary based on the specific application and context .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the methyl and aldehyde groups.
1-Methylpiperidine: Similar to 1-methylpiperidine-4-carbaldehyde but without the aldehyde group.
4-Piperidinecarboxaldehyde: Similar but lacks the methyl group at the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a methyl group at the nitrogen atom and an aldehyde group at the fourth position. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-methylpiperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIYWJKEOOFVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501636 | |
Record name | 1-Methylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-21-3 | |
Record name | 1-Methyl-4-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50675-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-piperidinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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